molecular formula C20H20F2N2O3 B5553510 4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone

4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone

Cat. No. B5553510
M. Wt: 374.4 g/mol
InChI Key: FKRJODFIIRNXNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step chemical reactions, starting from basic chemical building blocks to the final compound. For instance, the synthesis of similar piperazine compounds has been achieved through methods like the Claisen ester condensation reaction, followed by various steps including nucleophilic substitution, reduction, and fluorination processes to introduce specific functional groups into the piperazine framework (Wang, Fawwaz, & Heertum, 1995).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including our compound of interest, can be elucidated through techniques like X-ray crystallography. These structures often reveal interesting conformational details about the piperazine ring and the spatial arrangement of substituent groups, which are crucial for understanding their chemical reactivity and interaction with biological targets (Little, Jenkins, & Vaughan, 2008).

Chemical Reactions and Properties

Piperazine compounds are versatile in chemical reactions, capable of undergoing various transformations such as substitutions, cyclizations, and conjugations with different chemical entities. These reactions expand the chemical diversity and potential applications of these compounds in medicinal chemistry and material science. The specific chemical properties, such as reactivity towards different chemical reagents, are guided by the nature and position of substituent groups on the piperazine ring (Milyutin et al., 1996).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by their molecular structure. The presence of functional groups like difluoromethoxy and benzoyl affects the compound's polarity, intermolecular interactions, and overall physical behavior. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical formulations (Nakamura, Uchiyama, & Ohwada, 2003).

Chemical Properties Analysis

The chemical properties of "4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone" and its analogs, such as acidity/basicity, reactivity with nucleophiles or electrophiles, and stability under different conditions, are essential for their function as potential therapeutic agents or chemical intermediates. These properties are determined by the electronic structure and the presence of electron-donating or withdrawing groups attached to the piperazine nucleus (Racheva, Aliev, & Maslivets, 2008).

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Novel triazole derivatives, including some with structural similarities to the specified compound, have been synthesized and found to possess antimicrobial activities against a variety of microorganisms. These studies highlight the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2010).

Alzheimer's Disease Therapeutics

  • A study on the synthesis of benzamides linked to piperazine structures similar to the specified compound explored their potential as therapeutic agents for Alzheimer’s disease. Some synthesized compounds showed excellent enzyme inhibition activity, suggesting a promising avenue for Alzheimer’s treatment research (Hussain et al., 2016).

Antidepressant Metabolism

  • Research into the metabolism of a novel antidepressant, which shares structural features with piperazine-based compounds, investigated the roles of various cytochrome P450 enzymes. This study aids in understanding how similar compounds are metabolized in the human body, which is crucial for drug development (Hvenegaard et al., 2012).

Bacterial Biofilm Inhibitors

  • Piperazine derivatives have been synthesized and evaluated for their ability to inhibit bacterial biofilm formation, a critical factor in the development of bacterial resistance. These findings open up possibilities for the use of similar compounds in combating bacterial infections that are hard to treat due to biofilm formation (Mekky & Sanad, 2020).

HIV Entry Inhibitors

  • A potent allosteric noncompetitive antagonist of the CCR5 receptor, structurally related to piperazine compounds, showed significant antiviral effects against HIV-1. This research points towards the potential application of structurally related compounds in HIV treatment (Watson et al., 2005).

properties

IUPAC Name

4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F2N2O3/c1-13-4-3-5-16(10-13)24-11-14(2)23(12-18(24)25)19(26)15-6-8-17(9-7-15)27-20(21)22/h3-10,14,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRJODFIIRNXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)C2=CC=C(C=C2)OC(F)F)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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